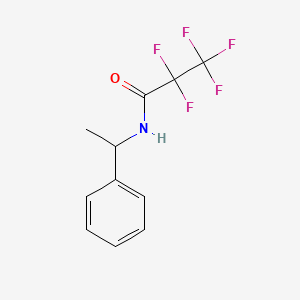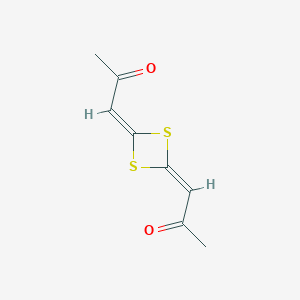
2-Propanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- is a unique organosulfur compound characterized by the presence of a 1,3-dithietane ring. This compound is notable for its distinctive structure, which includes two sulfur atoms and a ketone group. It is a colorless, crystalline solid with a melting point of approximately 105-106°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- typically involves the reaction of bis(chloromethyl) sulfoxide with sodium sulfide, followed by THF-borane reduction of the initially formed 1,3-dithietane 1-oxide . This method yields the desired compound through a series of well-defined steps, ensuring high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atoms in the dithietane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithietane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- involves its interaction with various molecular targets. The sulfur atoms in the dithietane ring can form chalcogen bonds with other molecules, influencing their reactivity and stability . Additionally, the ketone groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetrachloro-1,3-dithietane: A photochemically-formed dimer of thiophosgene.
Tetrakis(trifluoromethyl)-1,3-dithietane: Known for its unique fluorinated structure.
Uniqueness
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- stands out due to its combination of a dithietane ring and ketone groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52835-65-1 |
|---|---|
Molekularformel |
C8H8O2S2 |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
1-[4-(2-oxopropylidene)-1,3-dithietan-2-ylidene]propan-2-one |
InChI |
InChI=1S/C8H8O2S2/c1-5(9)3-7-11-8(12-7)4-6(2)10/h3-4H,1-2H3 |
InChI-Schlüssel |
PCTLEPSQCWYMPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C1SC(=CC(=O)C)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


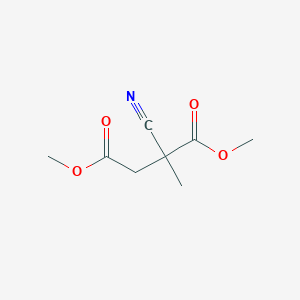
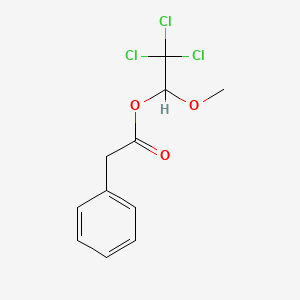

![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
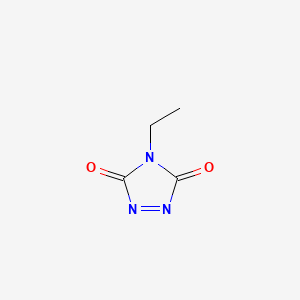
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)


![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

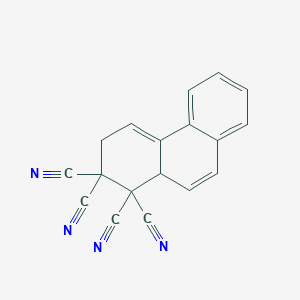
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
